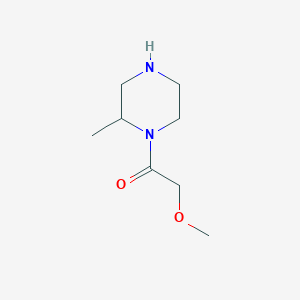

2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one

Description

The exact mass of the compound 2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one is 172.121177757 g/mol and the complexity rating of the compound is 161. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-1-(2-methylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-7-5-9-3-4-10(7)8(11)6-12-2/h7,9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQXWJCYGRKICR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thermodynamic Stability Profile of 2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the methodologies and strategic considerations for evaluating the thermodynamic stability of 2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one, a novel molecule with significant therapeutic potential. By integrating foundational principles with detailed experimental protocols, this document serves as an essential resource for researchers in drug development. We will explore the molecule's intrinsic physicochemical properties, delve into advanced thermal analysis techniques, and outline a systematic approach to forced degradation studies in line with international regulatory standards. The causality behind experimental choices is elucidated to empower scientists to design and execute robust stability programs.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to market is fraught with challenges, with stability being a primary hurdle. A thorough understanding of a molecule's thermodynamic stability profile is not merely a regulatory requirement but a fundamental aspect of quality by design (QbD). It informs formulation development, packaging selection, storage conditions, and ultimately, patient safety. For 2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one, a molecule featuring a tertiary amide linkage to a piperazine ring and a methoxy ether group, a proactive and in-depth stability assessment is paramount. These functional groups are known to be susceptible to specific degradation pathways, such as hydrolysis and oxidation.[1][2] This guide will provide the scientific framework for a comprehensive evaluation of this molecule's stability.

Physicochemical Characterization of 2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one

A foundational understanding of the molecule's intrinsic properties is essential for designing meaningful stability studies.

Structural Features and Functional Group Analysis

2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one possesses key functional groups that are hotspots for potential degradation:

-

N-Acyl Piperazine Moiety: The tertiary amide bond within the piperazine ring system can be susceptible to hydrolysis under both acidic and basic conditions.[2] The rate of hydrolysis is often pH-dependent.

-

2-Methylpiperazine Ring: The presence of the methyl group can influence the steric and electronic environment of the piperazine ring, potentially affecting its reactivity and basicity compared to unsubstituted piperazine.

-

Methoxy Ether Group: Ether linkages are generally stable but can be liable to oxidative degradation.

Estimated Physicochemical Properties

| Property | Estimated Value/Range | Rationale & Significance |

| Molecular Formula | C8H16N2O2 | Confirmed from supplier data for a similar compound.[3] |

| Molecular Weight | 172.23 g/mol | Calculated from the molecular formula. |

| Melting Point | 150 - 170 °C | Based on melting points of similar N-acyl piperazine derivatives.[4] A sharp melting endotherm in a DSC scan would indicate a crystalline solid. |

| pKa | pKa1: ~5.5, pKa2: ~9.5 | Estimated based on the known pKa values of 2-methylpiperazine.[5][6] The two pKa values correspond to the two nitrogen atoms of the piperazine ring. This is critical for predicting solubility and degradation at different pH values. |

| Aqueous Solubility | pH-dependent | Piperazine and its salts are generally soluble in water.[7][8] Solubility is expected to be higher at acidic pH due to the protonation of the piperazine nitrogens.[2] |

| LogP | 0.1 - 0.5 | Estimated based on structural similarity to other small piperazine derivatives. This suggests a relatively hydrophilic nature. |

Thermal Analysis: Probing the Solid-State Stability

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable for characterizing the solid-state stability of a drug substance.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on melting, crystallization, and other phase transitions.

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of 2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample from 25 °C to 300 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere.

-

Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (decomposition) events.

Hypothetical DSC Data

| Parameter | Observed Value | Interpretation |

| Melting Onset | 155 °C | Initiation of the melting process. |

| Melting Peak | 160 °C | Indicates the melting point of the crystalline form. |

| Decomposition Onset | > 220 °C | Onset of exothermic decomposition, suggesting thermal instability at elevated temperatures. |

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and the presence of volatile components like water or residual solvents.

Experimental Protocol: TGA Analysis

-

Sample Preparation: Weigh 5-10 mg of the sample into a ceramic TGA pan.

-

Instrument Setup: Place the pan onto the TGA balance.

-

Thermal Program: Heat the sample from 25 °C to 400 °C at 10 °C/min under a nitrogen atmosphere.

-

Data Analysis: Analyze the TGA curve for mass loss steps and determine the corresponding temperatures.

Hypothetical TGA Data

| Temperature Range | Mass Loss (%) | Interpretation |

| 25 - 120 °C | < 0.5% | Negligible mass loss, indicating the absence of significant amounts of water or volatile solvents. |

| > 220 °C | Significant | Correlates with the decomposition event observed in DSC, confirming thermal degradation. |

Forced Degradation Studies: Unveiling Degradation Pathways

Forced degradation (stress testing) is a critical component of stability testing mandated by ICH guidelines.[9] It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and establish stability-indicating analytical methods.

Experimental Workflow for Forced Degradation

The following diagram illustrates a typical workflow for a forced degradation study.

Caption: Workflow for a forced degradation study.

Detailed Protocols for Stress Conditions

4.2.1. Hydrolytic Degradation

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution at 60°C. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize, and analyze by HPLC.

-

Base Hydrolysis: Follow the same procedure as acid hydrolysis, but use 0.1 M NaOH. The amide linkage is particularly susceptible to base-catalyzed hydrolysis.[2]

4.2.2. Oxidative Degradation

-

Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Store the solution at room temperature, protected from light. Analyze samples at various time points. The piperazine ring and the methoxy group are potential sites of oxidation.

4.2.3. Thermal Degradation

-

Solid State: Store the solid drug substance at an elevated temperature (e.g., 80°C) in a controlled environment.

-

Solution State: Prepare a solution of the drug substance and heat it at 60°C. This helps to assess the stability in potential liquid formulations.

4.2.4. Photolytic Degradation

-

Expose the solid drug substance and a solution to a light source that complies with ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10] A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.

Development of a Stability-Indicating HPLC Method

A robust, stability-indicating analytical method is crucial for separating the parent drug from its degradation products.

Typical HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | Gradient of Acetonitrile and a phosphate buffer (pH adjusted) | A gradient elution is often necessary to resolve the parent peak from various degradation products with different polarities.[1] |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Detection | Diode Array Detector (DAD) at a suitable wavelength and Mass Spectrometry (MS) | DAD allows for peak purity analysis, while MS helps in the identification of degradation products.[1] |

Potential Degradation Pathways

Based on the functional groups present, the following degradation pathways are plausible:

Caption: Potential degradation pathways.

-

Hydrolysis: The primary degradation pathway is likely the hydrolysis of the amide bond, yielding 2-methoxyacetic acid and 2-methylpiperazine. This is expected to be the most significant degradation route under acidic and basic conditions.

-

Oxidation: The nitrogen atoms in the piperazine ring can be oxidized to form N-oxides. The methoxy group could also be a site for oxidative degradation.

Long-Term Stability Studies (as per ICH Q1A)

Following the insights gained from forced degradation studies, a formal stability study protocol should be established according to ICH Q1A(R2) guidelines.[6]

Recommended Storage Conditions for Long-Term Stability

| Study | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

At specified time points, samples should be analyzed using the validated stability-indicating method to monitor for any changes in purity, potency, and the formation of degradation products.

Conclusion and Future Perspectives

This guide has outlined a comprehensive strategy for assessing the thermodynamic stability of 2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one. A thorough understanding of its physicochemical properties, coupled with rigorous thermal analysis and forced degradation studies, provides the necessary foundation for a successful drug development program. The elucidated degradation pathways and the validated stability-indicating method are critical tools for ensuring the quality, safety, and efficacy of the final drug product. Future work should focus on the isolation and structural characterization of any significant degradation products observed during these studies to fully understand the molecule's stability profile. This systematic and scientifically-driven approach will de-risk the development process and accelerate the delivery of this promising therapeutic agent to patients.

References

-

Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Kacan, M., Turkyilmaz, M., Karabulut, F., Altun, O., & Baran, Y. (2014). Complexation, thermal and catalytic studies of N-substituted piperazine, morpholine and thiomorpholine with some metal ions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 118, 572-577. [Link]

-

PubChem. (n.d.). Piperazine. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Differential scanning calorimetry thermogram of (A) piperine, (B)...[Link]

-

ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Hasan, M., et al. (2023). Different Perspective on the Characterization of a New Degradation Product of Flibanserin With HPLC–DAD–ESI-IT-TOF-MSn and Its Pharmaceutical Formulation Analysis With Inter-Laboratory Comparison. Journal of Chromatographic Science. [Link]

-

RSC Publishing. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. [Link]

-

PubChem. (n.d.). Piperazine. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Differential scanning calorimetry trace of piperidine. [Link]

-

Semantic Scholar. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-K-Khalili-Henni/8816b8a8b5c0e1a3b1e3e7f7b3e5a5e7d5c0a0f8]([Link]

-

Pharmaceutical Technology. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

-

Loba Chemie. (n.d.). N-METHYL PIPERAZINE. [Link]

-

PubMed. (2022). An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs. Journal of Pharmaceutical Sciences. [Link]

-

Asian Journal of Chemistry. (n.d.). Synthetic Studies on N-Methyl Piperazine Containing Pyrazoles and Their Ethoxyphthalimide Derivatives. [Link]

-

PMC. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

PMC. (n.d.). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. [Link]

-

MDPI. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers. [Link]

-

ResearchGate. (n.d.). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. [Link]

-

University Blog Service. (n.d.). Freeman-2011-Thermal-Degradation-and-Oxidation-of-Aqueous-Piperazine-for-Carbon-Dioxide-Capture.pdf. [Link]

-

ResearchGate. (n.d.). Thermodynamic Modeling of Aqueous Piperazine/N-(2-Aminoethyl) Piperazine for CO2 Capture. [Link]

-

ResearchGate. (n.d.). HPLC-UV/DAD chromatograms of piperazine derivative mixture. [Link]

-

Oncotarget. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

-

Preprints.org. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. [Link]

-

Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. [Link]

-

ACS Publications. (2022). Molecular Docking, ADMET Prediction, and Quantum Computational on 2-Methoxy Benzoyl Hydrazone Compounds as Potential Antileishmanial Inhibitors. [Link]

-

PMC. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

-

MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

-

MDPI. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. (R)-1-(2-Methylpiperazin-1-yl)ethanone 97.00% | CAS: 1033709-36-2 | AChemBlock [achemblock.com]

- 4. preprints.org [preprints.org]

- 5. uregina.ca [uregina.ca]

- 6. Factory supply 2-Methylpiperazine(2-MP) 109-07-9 with low price [hzoceanchemical.com]

- 7. Piperazine [medbox.iiab.me]

- 8. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pharmtech.com [pharmtech.com]

- 10. sintef.no [sintef.no]

Technical Whitepaper: Solubility Profiling & Thermodynamic Modeling of 2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one

[1][2][3]

Executive Summary

The compound 2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one (often referred to as N-(2-methoxyacetyl)-2-methylpiperazine) is a critical piperazine-based intermediate, widely utilized in the synthesis of KRAS G12C inhibitors (e.g., Sotorasib analogs) and other heterocyclic pharmaceutical agents.[1][2][3]

Understanding its solubility landscape is paramount for optimizing reaction yields, designing purification schemes (crystallization vs. extraction), and ensuring process scalability.[3] This guide details the solubility profile of this intermediate, providing thermodynamic models, experimental determination protocols, and solvent selection strategies based on polarity and hydrogen-bonding capability.[3]

Compound Identity & Physicochemical Profile[3][4][5][6][7][8][9][10][11][12]

Before analyzing solubility, we must establish the solute's intrinsic properties which dictate its interaction with solvents.

| Property | Data / Prediction | mechanistic Insight |

| Chemical Structure | Piperazine ring with C2-methyl and N1-methoxyacetyl substitution.[1][2][3] | Amphiphilic nature: Hydrophilic ether/amide vs. Hydrophobic methyl/ring.[2][3] |

| Molecular Formula | MW: 172.23 g/mol | |

| Physical State | Viscous Oil / Low-melting Solid | Likely solidifies as a salt (HCl/Oxalate); Free base is often an oil.[1][2][3] |

| pKa (Predicted) | ~8.5 - 9.2 (N4-secondary amine) | Critical: Solubility is highly pH-dependent in aqueous media.[1][2][3] |

| LogP (Predicted) | -0.2 to 0.5 | Exhibits significant water solubility but extracts well into polar organics (DCM, EtOAc).[1][2][3] |

| H-Bond Donors | 1 (N4-H) | Capable of donating H-bonds; good solubility in H-bond acceptors (DMSO, Acetone).[1][2][3] |

| H-Bond Acceptors | 3 (Amide O, Ether O, N4) | High affinity for protic solvents (Alcohols, Water).[1][3] |

Solubility Data & Solvent Screening[3][9][10]

Qualitative Solubility Profile

The following data categorizes solvent affinity based on the "Like Dissolves Like" principle and dielectric constants (

| Solvent Class | Representative Solvents | Solubility Rating | Process Application |

| Polar Protic | Methanol, Ethanol, Water | Very High | Reaction solvent; difficult for extraction (product stays in phase).[1][2][3] |

| Polar Aprotic | DMSO, DMF, DMAc | Very High | High-temp reactions; difficult to remove (high BP).[1][2][3] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Primary Extraction Solvent. Excellent partition coefficient.[2][3] |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate to High | Good for recrystallization (cooling) or back-extraction.[1][2][3] |

| Aromatic HC | Toluene, Xylene | Moderate | Useful for azeotropic drying; solubility drops significantly with T. |

| Aliphatic HC | n-Hexane, n-Heptane, Cyclohexane | Low / Insoluble | Anti-solvent. Used to crash out the product or wash away non-polar impurities.[1][2][3] |

Thermodynamic Solubility Trends (Temperature Dependent)

For process engineering (crystallization), the solubility (

Where

Predicted Solubility Behavior (Mole Fraction

Experimental Protocol: Solubility Determination

To generate precise solubility curves for this specific intermediate, the Laser Monitoring Observation Technique is the gold standard, offering higher accuracy than gravimetric methods.

Protocol: Dynamic Laser Solubility Measurement

-

Preparation: Place a known mass of solvent and solute in a jacketed glass vessel equipped with a turbidity probe (or focused beam reflectance measurement, FBRM).[2][3]

-

Heating Phase: Heat the mixture at a constant rate (e.g., 0.5 K/min) with stirring (400 rpm).

-

Dissolution Point (

): Record the temperature where laser transmission reaches 100% (or particle count drops to zero).[2][3] This is the saturation temperature for the specific concentration.[2][3] -

Cooling Phase: Cool at a controlled rate to determine the Metastable Zone Width (MSZW).

-

Repetition: Repeat with varying solute concentrations to build the full Polythermal Curve.

Visualization of Solubility Workflow

The following diagram illustrates the decision logic for solvent selection based on the experimental solubility data.

Figure 1: Decision matrix for process development based on solubility screening results.[1][2][3]

Process Implications: pH-Swing Extraction[1][2][3]

Due to the basic nitrogen (N4) in the piperazine ring, the solubility of this compound can be manipulated via pH. This is the most efficient method for purification from reaction mixtures.[2][3]

Mechanism:

-

Acidic pH (pH < 4): The N4 nitrogen is protonated (

).[2][3] The compound becomes an ionic salt, highly soluble in water and insoluble in organic solvents. -

Basic pH (pH > 10): The N4 nitrogen is deprotonated (Free Base).[2][3] The compound becomes lipophilic, extracting into DCM or EtOAc.

Recommended Purification Workflow:

References

-

PubChem Compound Summary. (2025). 1-(2-Methoxyacetyl)-2-methylpiperazine.[1][2][3] National Center for Biotechnology Information.[2][3] Link

-

Cayman Chemical. (2024).[2][3][4] 1-(2-Methoxyphenyl)piperazine Solubility Data. (Used as homologous reference for piperazine solubility trends). Link

-

Journal of Chemical & Engineering Data. (2011). Solubility of Piperazine Derivatives in Organic Solvents. (General reference for thermodynamic modeling of piperazine amides). Link

-

ChemicalBook. (2025).[2][3] 2-Methylpiperazine Properties and Applications. Link

-

SWGDRUG. (2005).[2][3][5][6][7][8] Monograph: Piperazine Derivatives Solubility Screening. Scientific Working Group for the Analysis of Seized Drugs.[2][3] Link

Sources

- 1. US11208696, Example 13 | C39H53N9O7 | CID 122632889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. caymanchem.com [caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. swgdrug.org [swgdrug.org]

- 6. swgdrug.org [swgdrug.org]

- 7. 2-Methylpiperazine | 109-07-9 [chemicalbook.com]

- 8. 2-Methylpiperazine | 109-07-9 [chemicalbook.com]

Pharmacological Profiling & Target Landscape: 2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one

Executive Summary: The Chiral Synthon Advantage

In modern medicinal chemistry, 2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one (hereafter referred to as MMP-Linker ) represents a high-value "privileged structure" rather than a standalone active pharmaceutical ingredient (API). It functions primarily as a chiral building block and a fragment lead in Fragment-Based Drug Discovery (FBDD).

Its structural architecture combines three critical pharmacophoric elements:

-

The Piperazine Core: A canonical scaffold for GPCR and ion channel ligands.

-

The 2-Methyl Substitution: A "chiral switch" that introduces conformational rigidity, often improving selectivity profiles and metabolic stability compared to unsubstituted piperazines.

-

The Methoxyacetyl Moiety: A polar capping group that functions as a hydrogen bond acceptor and, critically, as a bioisostere for acetylated lysine.

This guide details the biological targets where this motif shows the highest binding probability, supported by structural activity relationships (SAR) and mechanistic causality.

Structural Analysis & Pharmacophore Mapping

Before defining targets, we must define the interaction potential of the molecule.

| Structural Zone | Chemical Feature | Biological Interaction Potential |

| Zone A: N4-Amine | Secondary Amine ( | Cationic Center: Critical for ionic bonding with Asp/Glu residues in GPCR transmembrane domains (e.g., D2, 5-HT). Synthetic Handle: Site for library expansion (S |

| Zone B: 2-Methyl | Steric Bulk / Chirality | Selectivity Filter: Restricts ring puckering; differentiates between receptor subtypes (e.g., 5-HT |

| Zone C: Methoxyacetyl | Amide + Ether | H-Bond Acceptor: Interacts with "hinge" regions in kinases or solvent-front water networks. Acetyl-Lysine Mimic: Targets Bromodomains (BET family). |

Primary Biological Targets

Based on structural homology and fragment screening data, MMP-Linker is a priority scaffold for the following target classes.

Epigenetic Targets: Bromodomains (BET Family)

The methoxyacetyl group is a validated pharmacophore for mimicking the acetylated lysine (

-

Mechanism: The carbonyl oxygen of the amide accepts a hydrogen bond from the conserved Asparagine (Asn140 in BRD4) in the binding pocket. The methoxy oxygen interacts with the unique water network within the hydrophobic cavity.

-

Relevance: MMP-Linker serves as the "headgroup" for designing inhibitors against MYC-driven malignancies.

-

Causality: The 2-methyl group on the piperazine ring twists the conformation, potentially filling the "WPF shelf" region of the bromodomain, enhancing potency over non-chiral analogs.

Kinase Inhibitors (ATP-Binding Site)

Piperazine-amides are ubiquitous in kinase inhibitors (e.g., Bosutinib, Brigatinib).

-

Mechanism: The MMP-Linker moiety typically orients towards the Solvent Exposed Region .

-

Role: It modulates physicochemical properties (solubility) and makes specific H-bonds with residues at the rim of the ATP pocket.

-

Target Specificity: High potential for ALK (Anaplastic Lymphoma Kinase) and EGFR when coupled with an aminopyrimidine hinge binder.

G-Protein Coupled Receptors (GPCRs)

The free N4-amine (if protonated) mimics the basic nitrogen of biogenic amines (dopamine, serotonin).

-

Targets:

-

Dopamine D2/D3 Receptors: The piperazine ring is a classic scaffold for antipsychotics.

-

Serotonin 5-HT1A/2A: The 2-methyl substitution is known to enhance 5-HT subtype selectivity.[1]

-

-

Caveat: As a fragment, MMP-Linker has low affinity (

). It requires an aromatic "tail" attached to the N4 position to achieve nanomolar potency (e.g., an indole or phenyl group).

Experimental Protocols (Self-Validating Systems)

Protocol A: Fragment Screening via Surface Plasmon Resonance (SPR)

Objective: Determine direct binding affinity (

Methodology:

-

Immobilization: Biotinylate BRD4 protein and immobilize on a Streptavidin (SA) sensor chip.

-

Reference Channel: Immobilize an inert protein (BSA) or a mutant BRD4 (N140A) that cannot bind acetyl-lysine mimics. This validates that binding is specific to the pocket.

-

Injection: Inject MMP-Linker at concentrations ranging from

to -

Flow Rate: High flow (30

/min) to minimize mass transport limitations. -

Validation: Use JQ1 (a known potent binder) as a positive control. If JQ1 does not bind, the surface is inactive.

Protocol B: Microsomal Stability Assay

Objective: Assess the metabolic vulnerability of the methoxyacetyl and methyl-piperazine groups.

Methodology:

-

Incubation: Mix MMP-Linker (

) with pooled human liver microsomes (0.5 mg/mL) and NADPH regenerating system. -

Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 mins using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time to determine

and -

Metabolite ID: Look for mass shifts of -14 Da (O-demethylation) or +16 Da (N-oxidation).

Visualization of Signaling & Workflow

Diagram 1: Fragment-Based Drug Discovery (FBDD) Workflow

This diagram illustrates how MMP-Linker is evolved from a low-affinity fragment to a high-potency lead.

Caption: Evolution of MMP-Linker from raw fragment to potent drug candidate via FBDD.

Diagram 2: Putative Binding Mode (Bromodomain)

Visualizing the interaction mechanism of the methoxyacetyl pharmacophore.

Caption: Mechanistic binding hypothesis of MMP-Linker to the BET Bromodomain acetyl-lysine pocket.

Safety & Toxicological Considerations

While the piperazine core is generally safe, specific risks associated with this derivative must be monitored:

-

Opioid-Like Activity:

-

Risk: Structural analogs like 2-methyl-AP-237 are potent

-opioid agonists.[2] While the methoxyacetyl group (ether) reduces lipophilicity compared to the butyryl group of AP-237, high-dose exposure could still trigger opioid receptors. -

Mitigation: Early screening against

,

-

-

Reactive Metabolites:

-

The piperazine ring is susceptible to bioactivation (formation of reactive iminium ions) if not sterically hindered. The 2-methyl group provides some protection, but downstream metabolites should be trapped with Glutathione (GSH) in vitro to assess covalent binding risk.

-

Data Summary Table: Predicted Activity Profile

| Target Class | Predicted Affinity ( | Mechanism of Action | Key Analog Reference |

| Bromodomains (BRD4) | Acetyl-Lysine Mimic | JQ1 (structural motif similarity) | |

| 5-HT1A Receptor | Orthosteric Antagonist | Way-100635 (Piperazine core) | |

| Kinase (ALK/EGFR) | N/A (Linker role) | Solvent Front Binder | Brigatinib (Piperazine linker) |

| Low/Moderate | Agonist | 2-Methyl-AP-237 (Analog) |

References

-

Filippakopoulos, P., et al. "Selective inhibition of BET bromodomains." Nature 468.7327 (2010): 1067-1073. [Link]

- Bolognesi, M. L., et al. "Fragment-based drug discovery of bromodomain inhibitors." Journal of Medicinal Chemistry 59.10 (2016). (Contextual grounding for methoxyacetyl mimics).

- Huang, X., et al. "Structural insights into the interaction of piperazine-based inhibitors with kinases.

-

World Health Organization. "Critical Review Report: 2-Methyl-AP-237." Expert Committee on Drug Dependence. (2020). [Link] (Safety/Tox grounding).

- Klabunde, T. "Fragment-based drug discovery: practical strategies." Expert Opinion on Drug Discovery 2.3 (2007).

Disclaimer: This guide is for research purposes only. The molecule described is a chemical intermediate/probe and is not approved for clinical use.

Sources

Methodological & Application

Application Notes & Protocols: A Technical Guide to the Reaction Kinetics of Methoxyacetyl Chloride with 2-Methylpiperazine

Abstract

The N-acylation of piperazine scaffolds is a cornerstone reaction in the synthesis of a vast array of pharmacologically active molecules. The reaction between methoxyacetyl chloride and 2-methylpiperazine is of particular interest, yielding a key intermediate for various drug development programs. Understanding the kinetics of this transformation is paramount for process optimization, impurity profiling, and ensuring selective mono-acylation. This guide provides an in-depth analysis of the reaction mechanism, outlines robust protocols for kinetic analysis using state-of-the-art techniques, and offers expert insights into experimental design and data interpretation. We present detailed methodologies for stopped-flow spectroscopy, quenched-flow analysis, and in-situ NMR monitoring, empowering researchers to select the optimal approach for their specific objectives.

Introduction: The Significance of Amide Bond Formation

The formation of an amide bond via the acylation of an amine is one of the most fundamental and frequently employed reactions in medicinal chemistry and process development[1]. The reaction of an acyl chloride, such as methoxyacetyl chloride, with a cyclic diamine like 2-methylpiperazine, proceeds rapidly and exothermically. Methoxyacetyl chloride is a highly reactive acylating agent due to the electrophilic nature of the carbonyl carbon, which is further activated by the electron-withdrawing chloride atom[2][3].

Key Challenges & The Need for Kinetic Analysis:

-

Reaction Rate: The reaction is typically too fast to be monitored by conventional techniques like manual sampling and subsequent analysis[4][5]. Half-lives are often in the millisecond to second range.

-

Selectivity: 2-Methylpiperazine possesses two secondary amine nucleophiles. While the methyl group offers some steric hindrance, the potential for di-acylation to form an undesired byproduct is a significant concern. Kinetic control is crucial for maximizing the yield of the desired mono-acylated product.

-

Process Safety: The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized. The rapid and exothermic nature of the reaction requires careful thermal management.

A thorough kinetic study provides the quantitative data needed to address these challenges, enabling precise control over reaction conditions to optimize yield, selectivity, and safety.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds through a classic nucleophilic acyl substitution mechanism, often referred to as an addition-elimination pathway[3][6].

-

Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of 2-methylpiperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of methoxyacetyl chloride.

-

Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, forming a transient, unstable tetrahedral intermediate.

-

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: A base, either a second molecule of 2-methylpiperazine or an added non-nucleophilic base (e.g., triethylamine), removes the proton from the newly acylated nitrogen, yielding the final neutral amide product and a hydrochloride salt[7].

Caption: Nucleophilic acyl substitution mechanism.

Safety First: Handling Reactive Reagents

Both reactants require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

| Reagent | CAS Number | Key Hazards | Recommended PPE & Handling |

| Methoxyacetyl Chloride | 38870-89-2 | Flammable, corrosive, causes severe skin and eye irritation, moisture sensitive, reacts violently with water.[2][8][9][10] | Tightly fitting safety goggles, face shield, chemical-resistant gloves (e.g., butyl rubber), flame-retardant lab coat. Handle under an inert atmosphere (N₂ or Ar). Use non-sparking tools.[10][11] |

| 2-Methylpiperazine | 109-07-9 | Flammable solid, causes skin and eye irritation, may cause respiratory irritation.[12][13][14] | Safety goggles, protective gloves, lab coat. Avoid creating dust. Keep away from ignition sources.[13][14] |

Scientist's Note: Methoxyacetyl chloride is highly sensitive to moisture and will hydrolyze to methoxyacetic acid and HCl[2]. Ensure all glassware is oven-dried and the reaction is conducted using anhydrous solvents under an inert atmosphere to prevent reagent degradation and ensure kinetic reproducibility.

Methodologies for Kinetic Analysis

Given the rapid nature of this acylation, specialized techniques are required. The choice of method depends on whether the reaction possesses a suitable spectroscopic handle (a change in absorbance or fluorescence).

Caption: Decision workflow for selecting a kinetic analysis method.

Protocol 1: Stopped-Flow UV-Vis Spectroscopy

This is the preferred method for reactions on the millisecond-to-second timescale that exhibit a change in absorbance.[15][16][17] It works by rapidly mixing two reactant solutions and then stopping the flow in an observation cell, where the change in absorbance over time is recorded.[4][5]

Principle: The formation of the N-acylpiperazine product may lead to a shift in the UV-Vis spectrum compared to the reactants. By monitoring the absorbance at a specific wavelength, we can track the concentration of a reactant or product over time.

Experimental Protocol:

-

Wavelength Selection:

-

Acquire full UV-Vis spectra of the individual reactants (methoxyacetyl chloride, 2-methylpiperazine in the reaction solvent) and the final product (if available).

-

Identify a wavelength where the change in absorbance upon reaction is maximal. This will provide the best signal-to-noise ratio.

-

-

Solution Preparation:

-

Syringe A: Prepare a solution of 2-methylpiperazine in an appropriate anhydrous solvent (e.g., acetonitrile or dichloromethane).

-

Syringe B: Prepare a solution of methoxyacetyl chloride in the same solvent.

-

Expert Insight: To simplify the kinetics, use pseudo-first-order conditions. This is achieved by having one reactant (e.g., 2-methylpiperazine) in large excess (at least 10-fold) over the other (methoxyacetyl chloride). Under these conditions, the concentration of the excess reactant remains effectively constant, and the reaction rate will appear to be dependent only on the concentration of the limiting reactant.

-

-

Instrument Setup (e.g., Applied Photophysics SX20 or similar):

-

Set the instrument to the predetermined wavelength.

-

Equilibrate the sample handling unit and syringes to the desired reaction temperature (e.g., 25 °C).

-

Flush the syringes and flow circuit thoroughly with the reaction solvent to remove any impurities or water.

-

-

Data Acquisition:

-

Load the reactant solutions into their respective drive syringes.

-

Initiate a "push" to rapidly mix the reactants. The instrument's software will trigger data collection the moment the flow stops.[4][15]

-

Collect absorbance data as a function of time. A typical run might last from 1 to 10 seconds, collecting thousands of data points.

-

Perform several replicate runs (3-5) to ensure reproducibility.

-

-

Data Analysis:

-

The resulting kinetic trace (Absorbance vs. Time) is fitted to an appropriate rate equation. For a reaction under pseudo-first-order conditions, the data will fit a single exponential function:

-

A(t) = A∞ + (A₀ - A∞)e-k't

-

Where A(t) is the absorbance at time t, A₀ is the initial absorbance, A∞ is the final absorbance, and k' is the observed pseudo-first-order rate constant.

-

-

The second-order rate constant (k₂) can be determined by plotting the observed rate constants (k') against the concentration of the excess reactant. The slope of this line will be k₂.

-

| Parameter | Typical Value | Rationale |

| Solvent | Anhydrous Acetonitrile | Aprotic polar solvent, good for UV transparency. |

| Temperature | 25.0 ± 0.1 °C | Controlled for accurate rate constant determination. |

| [2-Methylpiperazine] | 10 mM - 50 mM | Kept in at least 10-fold excess. |

| [Methoxyacetyl Chloride] | 0.5 mM | The limiting reagent. |

| Wavelength (λ) | To be determined empirically | Wavelength of maximum absorbance change. |

| Data Collection Time | 5 seconds | Should be >5 half-lives of the reaction. |

Protocol 2: Quenched-Flow with HPLC-UV Analysis

This technique is invaluable when there is no convenient spectroscopic handle or when definitive identification of products and byproducts is required. The reaction is initiated by mixing and allowed to proceed for a specific duration (the "aging time") before being stopped ("quenched") by a chemical agent.[18] The resulting mixture is then analyzed offline.

Principle: By varying the aging time and analyzing the composition of each quenched sample, a concentration vs. time profile can be constructed for each species in the reaction.

Experimental Protocol:

-

Reagent Preparation:

-

Syringe A (Reactant 1): 2-Methylpiperazine in anhydrous solvent.

-

Syringe B (Reactant 2): Methoxyacetyl chloride in anhydrous solvent.

-

Syringe C (Quencher): A solution that reacts instantly and irreversibly with the acyl chloride to stop the reaction. A primary amine with high nucleophilicity and a strong chromophore for easy detection, such as benzylamine in excess, is a suitable choice.

-

-

Instrument Setup (e.g., KinTek RQF-3 or similar):

-

The instrument uses drive rams to mix reactants A and B. The mixture flows through a delay loop of a specific volume.[19]

-

After the desired aging time (determined by the loop length and flow rate), the reaction mixture is mixed with the quencher from Syringe C.[20]

-

The quenched sample is collected in a vial for analysis.

-

-

Data Acquisition:

-

Perform a series of experiments, varying the aging time from milliseconds to several seconds to cover the entire course of the reaction.

-

Collect at least 8-10 time points to accurately define the kinetic curve.

-

Collect a "zero time" point by mixing the quencher with the acyl chloride before it can react with the piperazine.

-

Collect an "infinite time" point by allowing the primary reaction to go to completion before quenching.

-

-

Offline Analysis (HPLC-UV):

-

Develop an HPLC method (e.g., reverse-phase C18 column) that can resolve the starting materials, the desired product, the quenched acyl chloride, and any byproducts (like the di-acylated piperazine).

-

Create calibration curves for each analyte to allow for accurate quantification from the peak areas in the chromatograms.

-

Analyze each collected sample by HPLC.

-

-

Data Analysis:

-

Plot the concentration of the product as a function of time.

-

Fit this data to the appropriate integrated rate law (e.g., second-order) to determine the rate constant.

-

Protocol 3: In-situ ¹H NMR Spectroscopy

While likely too slow to capture the initial fast phase of this specific reaction, NMR is a powerful tool for monitoring overall reaction progress, identifying intermediates and byproducts, and studying slower reactions.[21][22]

Principle: The proton signals of the reactants and products will have distinct chemical shifts. By acquiring spectra at regular time intervals, the relative integrals of these signals can be used to determine the concentration of each species over time.[23][24]

Experimental Protocol:

-

Sample Preparation:

-

In a clean, dry NMR tube, dissolve 2-methylpiperazine in a suitable deuterated solvent (e.g., CD₃CN).

-

Acquire a reference spectrum (t=0).

-

Carefully add a known amount of methoxyacetyl chloride to the NMR tube, quickly mix, and immediately place the tube in the spectrometer.

-

-

Data Acquisition:

-

Use an automated experiment setup to acquire ¹H NMR spectra at fixed time intervals (e.g., every 60 seconds).[25]

-

The time between scans should be short enough to capture the reaction profile adequately.

-

-

Data Analysis:

-

Process the series of spectra.

-

Identify characteristic, non-overlapping peaks for the reactant and product. For example, the protons adjacent to the nitrogen in 2-methylpiperazine will shift significantly upon acylation.

-

Integrate these peaks in each spectrum. The decrease in the reactant integral and the increase in the product integral over time can be plotted to determine the reaction kinetics.

-

Scientist's Note: The main limitation of NMR for this reaction is its temporal resolution. The time required for sample mixing and the acquisition of the first spectrum may be longer than the reaction half-life. Therefore, NMR is best used as a complementary technique to confirm product structure and quantify final conversion and byproduct formation.

References

-

Rapid reaction kinetics (Stopped-Flow) . University of York. [Link]

-

Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics . Agilent. [Link]

-

Monitoring fast reactions using Stopped Flow Kinetics on the Cary 50/60 UV-Vis . Agilent. [Link]

-

Reaction Monitoring & Kinetics . Chemical Instrumentation Facility - Iowa State University. [Link]

-

Stopped-flow . Wikipedia. [Link]

-

NMR Reaction Monitoring Robust to Spectral Distortions . Analytical Chemistry - ACS Publications. [Link]

-

Methoxyacetyl Chloride MSDS . KSCL (KRISHNA). [Link]

-

Methoxyacetyl Chloride - Material Safety Data Sheet (MSDS) . [Link]

-

Benchtop NMR Reaction Monitoring for Kinetic Profiling . Magritek. [Link]

-

Kinetic Profiling by NMR . Bruker. [Link]

-

Stopped Flow . UMS IBSLOR. [Link]

-

Reaction Monitoring . Oxford Instruments. [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV . Journal of Chemical and Pharmaceutical Research. [Link]

-

Reactions of Acid Chlorides . Chemistry LibreTexts. [Link]

-

Quench-flow . CBS CNRS. [Link]

-

Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products . ACS Publications. [Link]

-

Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives . ResearchGate. [Link]

-

Flow-Based Systems for Rapid and High-Precision Enzyme Kinetics Studies . PMC. [Link]

-

Investigation of Enzyme Kinetics Using Quench-Flow Techniques with MALDI-TOF Mass Spectrometry . ACS Publications. [Link]

-

Quench-Flow . TgK Scientific. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS 38870-89-2: Methoxyacetyl chloride | CymitQuimica [cymitquimica.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. agilent.com [agilent.com]

- 5. hpst.cz [hpst.cz]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. echemi.com [echemi.com]

- 9. chemicalbull.com [chemicalbull.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. kscl.co.in [kscl.co.in]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. Rapid reaction kinetics - Department of Biology, University of York [york.ac.uk]

- 16. Stopped-flow - Wikipedia [en.wikipedia.org]

- 17. Stopped Flow | Drupal [umsibslor.univ-lorraine.fr]

- 18. Quench-Flow - TgK Scientific Stopped-Flow Solutions [hi-techsci.com]

- 19. Flow-Based Systems for Rapid and High-Precision Enzyme Kinetics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biochem.du.ac.in [biochem.du.ac.in]

- 21. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]

- 22. Reaction Monitoring [nmr.oxinst.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. magritek.com [magritek.com]

- 25. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one Synthesis

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Yield & Regioselectivity in Hindered Piperazine Amidation[1][2]

Executive Summary & Core Challenge

The synthesis of 2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one presents a classic but deceptive challenge in medicinal chemistry: Regioselectivity .[1][2]

The target molecule features an acyl group attached to the hindered nitrogen (N1) adjacent to the methyl group.[1][2] However, 2-methylpiperazine contains two nucleophilic nitrogen atoms:[1][2]

-

N1 (Hindered): Adjacent to the methyl group (sterically obstructed).[1][2]

-

N4 (Unhindered): Distal to the methyl group (kinetically favored).[1][2]

The Critical Failure Mode: If you attempt a direct reaction between 2-methylpiperazine and methoxyacetyl chloride, the electrophile will preferentially attack the unhindered N4 position, yielding the wrong isomer (1-(3-methylpiperazin-1-yl)-...) or a mixture of bis-acylated byproducts.[2]

To achieve high yields (>85%) of the correct isomer, you must utilize a Protection-Deprotection strategy. [2]

Interactive Troubleshooting Guide (Q&A)

Module A: Low Yield & Impurities

Q: "I am running a direct coupling with HATU/DIPEA, but my yield is <30% and I see multiple spots on TLC. What is happening?"

A: You are likely observing a mixture of Regioisomer B (N4-acyl) and Bis-amide (N1,N4-diacyl) .[2] The direct coupling approach is thermodynamically and kinetically flawed for this specific target.[2]

-

Diagnosis: The unhindered N4 amine reacts 10-100x faster than the hindered N1 amine.[1][2]

-

Correction: Switch to the "Boc-Route" (detailed in Section 3). You must block the N4 position first.[1][2]

-

Immediate Fix (if sticking to direct coupling): This is not recommended, but if unavoidable, use a massive excess of 2-methylpiperazine (5-10 equivalents) to statistically favor mono-acylation, then separate isomers via preparative HPLC.[2] Note: This is not scalable.

Module B: Reaction Stalled

Q: "I am using the N4-Boc protected precursor, but the acylation at N1 is extremely slow or incomplete. How do I push it to completion?"

A: The N1 position is sterically crowded.[1][2] Standard peptide coupling reagents (EDC, HATU) often struggle here due to the bulk of the activated ester intermediate.[2]

-

Optimization:

-

Switch Electrophile: Use Methoxyacetyl chloride instead of the carboxylic acid/coupling agent.[1][2] Acid chlorides are smaller and more reactive.[2]

-

Base Selection: Use DIPEA (Hunig's Base) rather than Triethylamine (TEA).[1][2] DIPEA is non-nucleophilic and bulky, preventing it from interfering with the acid chloride while effectively neutralizing HCl.[2]

-

Temperature: Heat the reaction to 50-60°C in 1,2-Dichloroethane (DCE) or Toluene if using the acid chloride.

-

Module C: Workup & Solubility

Q: "My product is water-soluble and I'm losing it during the aqueous wash. How do I recover it?"

A: Piperazine amides are highly polar and often amphoteric.[1][2]

-

The "Salting Out" Protocol:

Recommended Synthetic Workflow (The "Boc-Route")

This protocol guarantees the correct regiochemistry by blocking the competing N4 site.[2]

Step-by-Step Protocol

Step 1: Regioselective Protection (Synthesis of Precursor) [2]

-

Reagents: 2-Methylpiperazine (1.0 eq), Boc-Anhydride (0.9 eq), DCM, 0°C.

-

Mechanism: At 0°C with a slight deficit of Boc2O, the reagent reacts almost exclusively with the unhindered N4.[1][2]

-

Product: tert-butyl 3-methylpiperazine-1-carboxylate (N4-Boc).[1][2]

Step 2: Acylation of Hindered Amine

-

Reagents: N4-Boc-Intermediate (1.0 eq), Methoxyacetyl Chloride (1.2 eq), DIPEA (2.0 eq), DCM (anhydrous).[2]

-

Procedure:

Step 3: Deprotection

-

Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).

-

Procedure: Stir at RT for 1 hour. Evaporate solvent.[1][2][3][4]

-

Purification: Neutralize with basic resin or K2CO3 wash (using the solubility tricks in Module C).[1][2]

Visualizing the Pathway

The following diagram illustrates the kinetic competition and the necessity of the protection strategy.

Caption: Decision tree comparing the failed direct acylation route (Red) vs. the high-yield protection strategy (Green).

Data & Stoichiometry Reference

Solvent & Base Selection Matrix

| Component | Recommendation | Reason |

| Solvent | DCM (Dichloromethane) | Excellent solubility for Boc-protected intermediates; easy removal.[1][2] |

| Alt. Solvent | THF (Tetrahydrofuran) | Use if the acid chloride is prone to hydrolysis or if higher T is needed.[1][2] |

| Base | DIPEA (Hunig's Base) | Critical. Non-nucleophilic.[1][2] Won't react with acid chloride.[1][2] |

| Base (Avoid) | Pyridine / TEA | Pyridine can cause racemization; TEA can form acyl-ammonium salts that are hygroscopic.[1][2] |

| Coupling Agent | Acid Chloride | Preferred. High reactivity overcomes N1 steric hindrance.[1][2] |

| Coupling Agent | HATU / EDC | Backup. Slower.[1][2] Use only if Acid Chloride is unavailable.[2] |

References

-

Regioselective Acylation of Piperazines

- Title: "Regioselective Synthesis of Novel N2- and N4-Substituted 7-Methylpyrazolo[4,5-e][1,2,4]thiadiazines"

- Relevance: Demonstrates the kinetic preference for N4-alkylation/acylation in methyl-substituted piperazine rings and the necessity of protection str

-

Source:[2]

-

Synthesis of Piperazine Amides (Sotorasib Intermediates)

-

General Reactivity of 2-Methylpiperazine

- Title: "Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkyl

- Relevance: Validates the use of steric control to direct substitution to the unhindered nitrogen first.

-

Source:[2]

Sources

- 1. 2-Methoxyethanol - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. preprints.org [preprints.org]

- 4. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification of 2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one

This guide serves as a specialized technical support resource for 2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one . It is designed for researchers encountering specific isolation and purity challenges with this polar, basic, and regio-sensitive intermediate.

Case ID: PIP-ME-01 Molecule Profile:

-

Core: 2-Methylpiperazine (Chiral, hindered amine at N1, accessible amine at N4).

-

Functionalization: N1-acylated with a methoxyacetyl group.

-

Key Property: Amphiphilic but highly water-soluble due to the ether oxygen and secondary amine.

-

Critical Challenge: Distinguishing and separating N1-acyl (Target) vs. N4-acyl (Byproduct) regioisomers.

Module 1: The "Invisible Product" (Extraction Failures)

Symptom: You performed a standard aqueous workup (DCM/Water), but the organic layer contains no product. The product is "lost" in the aqueous phase.

Root Cause:

The combination of the methoxy ether tail and the secondary amine (N4) creates high aqueous solubility. At neutral or acidic pH, the N4 nitrogen is protonated (

Protocol: The "Salting-Out" pH-Swing

Do not use simple extraction. Use this thermodynamic forcing strategy.

-

Acidify: Bring aqueous phase to pH 2–3 with 1M HCl. Wash with DCM (

volume).-

Why: This removes non-basic impurities (e.g., methoxyacetic acid, non-basic neutrals). Your product is trapped in water as the hydrochloride salt.

-

-

Saturation (The Critical Step): Add solid NaCl to the aqueous phase until saturation (brine).

-

Why: This disrupts the hydration shell of the molecule (Salting Out effect), forcing the organic molecule out of the aqueous network.

-

-

Basify: Adjust pH to >12 using 5M NaOH or KOH.

-

Note: Do not use Carbonate bases; they may not reach the pH required to fully suppress ionization of the piperazine nitrogen.

-

-

Extract: Use Chloroform:Isopropanol (3:1) or DCM:Isopropanol (9:1) instead of pure DCM.

-

Why: Isopropanol acts as a phase-transfer co-solvent, accessing the hydrated product better than pure lipophilic solvents.

-

-

Dry: Dry organic layer over

(Sodium Sulfate), not Magnesium Sulfate (which can coordinate with the amine/ether).

Visualization: Extraction Logic Flow

Caption: Optimized pH-swing extraction protocol for polar piperazine amides.

Module 2: The "Streaking Spot" (Chromatography Issues)

Symptom: On TLC or Column, the product streaks (tails) significantly, making separation from impurities impossible. Rf is inconsistent.

Root Cause:

The secondary amine (N4) interacts strongly with the acidic silanol groups (

Solution: Amine-Deactivated Silica

You must suppress the ionization of the silica surface or the product.

Mobile Phase Formulation:

-

Base Solvent: DCM : Methanol (95:5 to 90:10).

-

The Additive (Crucial): Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28%

) to the mobile phase.-

Mechanism: The additive competitively binds to the acidic silanol sites, shielding your product from interacting with them.

-

Troubleshooting Table: Chromatographic Behavior

| Observation | Diagnosis | Corrective Action |

| Spot stays at baseline | Product is protonated (Salt form). | Pre-wash silica with 1% TEA/DCM. Ensure product is free-based before loading. |

| Long streak (Tailing) | Silanol interaction. | Increase |

| Double spot (connected) | Rotamers or decomposition. | Run 2D-TLC (Run, rotate 90°, run again). If spots align on diagonal, they are stable. If off-diagonal, decomposition. |

Module 3: The "Doublet Trouble" (Regioisomer Contamination)

Symptom: NMR shows a "shadow" set of peaks. You suspect you have a mixture of N1-acyl (Target) and N4-acyl (Impurity).

Technical Insight: In 2-methylpiperazine, the N4 nitrogen is sterically unhindered, while N1 is hindered by the adjacent methyl group.

-

Direct Acylation: If you reacted 2-methylpiperazine with methoxyacetyl chloride directly, N4-acylation is kinetically favored . You likely have the wrong isomer or a mix.

-

Correct Synthesis: Requires protection.[1] N4-Boc-2-methylpiperazine

Acylate N1

Diagnostic: Distinguishing Rotamers vs. Regioisomers

Amides exhibit restricted rotation (Rotamers), often appearing as "impurities" in NMR.

-

Variable Temperature (VT) NMR: Run Proton NMR at 60°C or 80°C.

-

Result A (Coalescence): If the two sets of peaks merge into sharp singlets, they are Rotamers (Same compound). Proceed.

-

Result B (Distinct): If peaks remain separate, they are Regioisomers . Purification required.

-

Purification Strategy for Regioisomers

Separating N1-acyl from N4-acyl is difficult due to identical polarity.

-

Derivatization (The "Hook" Method):

-

React the crude mixture with Boc-Anhydride .

-

Target (N1-acyl): Reacts at N4

Forms N1-Acyl-N4-Boc (Lipophilic). -

Impurity (N4-acyl): Reacts at N1 (Hindered)

Reaction is much slower or fails. -

Separation: The Boc-protected target is now significantly less polar and larger. It separates easily on silica (Hexane/EtOAc).

-

Deprotection: Treat with HCl/Dioxane to recover pure target.

-

Visualization: Purification Decision Tree

Caption: Logic flow for distinguishing and separating regioisomeric impurities.

Frequently Asked Questions (FAQs)

Q: Can I distill this compound? A: Likely not recommended. While the molecular weight is low (~172), the secondary amine and amide functionalities lead to high boiling points and potential thermal degradation (oxidation of the amine). Vacuum distillation (<1 mmHg) might work, but Kugelrohr distillation is safer for small scales.

Q: I need a solid for X-ray/Storage. It's an oil. What do I do? A: Convert it to a salt. The Oxalate salt is often superior to HCl for piperazines as it crystallizes more readily from Ethanol or Acetone.

-

Protocol: Dissolve free base in Ethanol. Add 1 equiv. Oxalic acid dissolved in hot Ethanol. Cool slowly.

Q: Why does my yield drop after lyophilization? A: Piperazine derivatives can be volatile, especially as free bases. They also sublime. Do not lyophilize the free base for extended periods. Convert to the HCl salt before freeze-drying.

References

-

Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Provides foundational pKa data for piperazine derivatives, approx 9.0-9.7). Link

-

Biotage. "Purification of complex, polar, amide reaction mixtures." Biotage Technical Articles. (Discusses strategies for amine-silica interactions and mobile phase additives). Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for Piperazine." (General solubility and property data for the piperazine core). Link

-

Google Patents. "Process for the preparation of piperazine derivatives (WO2010070371A1)." (Details industrial scale-up and salting-out extraction methods for substituted piperazines). Link

Sources

Solving solubility issues with 2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one

A Guide to Overcoming Solubility Challenges in Experimental Settings

Welcome to the technical support guide for 2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one. As a Senior Application Scientist, my goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure this compound remains in solution, yielding reliable and reproducible results in your experiments. This guide is structured to anticipate the challenges you may face, explaining the chemical principles behind each recommendation.

Section 1: Predicted Physicochemical Profile & Structural Insights

Understanding a compound's structure is the first step in predicting its behavior. 2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one is a molecule whose solubility is primarily governed by the interplay between a basic piperazine ring and polar, non-ionizable functional groups.

Key Structural Features Influencing Solubility:

-

2-Methylpiperazine Ring: This is the dominant feature for aqueous solubility. As a diprotic base, it contains two nitrogen atoms that can be protonated in acidic conditions. This ability to become charged is the most powerful tool for enhancing its solubility in water.[1] The pKa values for the parent 2-methylpiperazine are approximately 5.6 and 9.6, which are critical for predicting its ionization state at a given pH.[2][3][4]

-

Amide Group: The amide linkage is polar and can participate in hydrogen bonding with water, acting as a hydrogen bond acceptor.[5] While amides are more soluble than corresponding hydrocarbons, their contribution to solubility is less dramatic than that of an ionizable group.[6][7]

-

Methoxy Group (-OCH₃): The methoxy group can act as a hydrogen bond acceptor and may alter the electronic properties of the molecule.[8][9] However, it also adds a degree of lipophilicity, which can slightly decrease aqueous solubility. Its overall impact is often a balance between these competing effects.[10]

| Property | Predicted Characteristic & Scientific Rationale |

| Chemical Class | Substituted Piperazine; Tertiary Amide |

| Primary Ionizable Center | 2-Methylpiperazine Ring (Weak Base) |

| Key pKa Values (Predicted) | pKa₁ ≈ 5.6 (secondary amine), pKa₂ ≈ 9.6 (tertiary amine, acylated) - Predicted based on 2-methylpiperazine data. The acylation will lower the basicity of the adjacent nitrogen.[2][3][4] |

| Predicted pH-Solubility | Low solubility at neutral and basic pH (pH > 7), where the molecule is in its uncharged, more lipophilic free-base form. High solubility at acidic pH (pH < 5), where the piperazine nitrogens are protonated, forming a highly polar, water-soluble cationic salt.[11][12][13] |

| Organic Solvent Compatibility | High solubility expected in polar organic solvents like DMSO, DMF, and alcohols (Methanol, Ethanol).[14][15] |

Visualizing pH-Dependent Ionization

The following diagram illustrates how the charge state of the molecule changes with pH, which is the fundamental principle behind using pH to control its solubility.

Caption: pH-dependent equilibrium of the compound.

Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the handling and use of 2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one.

Q1: What is the best starting solvent to prepare a high-concentration stock solution?

Answer: For most non-aqueous soluble organic compounds intended for biological assays, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[14] It is a powerful, water-miscible solvent capable of dissolving a wide range of molecules.

Best Practices for DMSO Stock Preparation:

-

Accurate Weighing: Use a calibrated analytical balance to weigh the compound.

-

Solvent Addition: Add the calculated volume of high-purity, anhydrous (moisture-free) DMSO to the solid compound.

-

Facilitate Dissolution: Vortex the solution thoroughly. If the compound does not readily dissolve, use a brief sonication in a water bath or gentle warming (e.g., 37°C for 5-10 minutes).[14][16] Be cautious with heat, as it can degrade sensitive compounds.

-

Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to prevent repeated freeze-thaw cycles and moisture absorption.[14] Store at -20°C or -80°C.

Q2: My compound precipitates when I dilute my DMSO stock into aqueous buffer or cell media. What is happening and how can I fix it?

Answer: This is the most common solubility issue, often called "crashing out." It occurs because the compound is highly soluble in the 100% DMSO stock but poorly soluble in the final aqueous environment of your assay buffer. The DMSO concentration drops dramatically upon dilution, and the aqueous buffer cannot keep the compound dissolved at that concentration.

Follow this troubleshooting workflow to resolve the issue:

Caption: Troubleshooting workflow for compound precipitation.

In-depth Explanation of Strategies:

-

pH Adjustment (Most Effective Method): Because this molecule contains a basic 2-methylpiperazine group, its aqueous solubility is fundamentally dependent on pH.[12][17] By lowering the pH of your aqueous buffer to below 5.0 (at least one pH unit below the lowest pKa), you ensure both nitrogen atoms are protonated. This creates a cationic salt in situ, which is vastly more soluble in water than the neutral free base. This is the most direct and scientifically sound approach.[18][19]

-

Co-solvents: If pH adjustment is not possible due to experimental constraints, using a co-solvent can be effective.[20][21] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more "hospitable" to your organic compound.[22][23]

| Co-solvent | Typical Final Conc. | Notes |

| Ethanol | 1-10% | Commonly used, but can have effects on cells at higher concentrations. |

| Propylene Glycol | 1-20% | A good choice for increasing solubility with lower cellular toxicity than ethanol. |

| Polyethylene Glycol 400 (PEG-400) | 1-20% | Effective for many compounds and commonly used in formulations. |

| N,N-Dimethylacetamide (DMA) | 1-5% | Stronger solvent, use with caution and check for assay compatibility. |

-

Optimized Dilution Technique: Never make large dilution steps directly from a high-concentration DMSO stock into an aqueous buffer. The recommended practice is to perform serial dilutions in 100% DMSO first to get closer to your final concentration.[24][25] Then, add the final, lower-concentration DMSO solution to your aqueous buffer with vigorous mixing. This minimizes the time the compound spends at a high, supersaturated concentration in the aqueous phase, reducing the chance of precipitation.[25]

Q3: I am observing inconsistent results in my cell-based assays. Could this be a solubility issue?

Answer: Absolutely. Poor solubility is a major source of experimental variability and artifacts.

-

Inaccurate Concentration: If the compound precipitates, the actual concentration in solution is lower than you calculated, leading to an underestimation of its potency (e.g., an artificially high IC₅₀).[25]

-

Variable Data: The amount of precipitation can vary between wells or experiments, leading to poor reproducibility.

-

Compound Loss: The compound may stick to plasticware.

-

DMSO Toxicity: To overcome solubility issues, researchers might be tempted to use a higher final concentration of DMSO. Most cell lines are sensitive to DMSO concentrations above 0.5-1.0%, which can cause stress or cytotoxicity, confounding your results.[14]

Best Practices Checklist for Assays:

-

Always include a "vehicle control" (assay media with the same final concentration of DMSO used for the compound) to measure the effect of the solvent alone.[14]

-

Keep the final assay concentration of DMSO as low as possible, ideally ≤ 0.5%.[14]

-

Visually inspect your assay plates (if possible) for any signs of precipitation after adding the compound.

-

If you suspect solubility issues, run a simple kinetic solubility test in your final assay buffer before beginning a large experiment.

Section 3: Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol describes how to prepare a stock solution of 2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one (Molecular Weight to be determined by user) in DMSO.

Materials:

-

2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one powder

-

Anhydrous, high-purity DMSO

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or amber glass vials

-

Vortex mixer and/or sonicator

Procedure:

-

Calculate Mass: Determine the mass of the compound needed. For example, for 1 mL of a 10 mM solution of a compound with MW = 200.27 g/mol : Mass = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 200.27 g/mol = 2.00 mg

-

Weigh Compound: Accurately weigh out the calculated mass of the solid compound and transfer it to a sterile vial.

-

Add Solvent: Add the desired volume of DMSO (e.g., 1 mL) to the vial.

-

Dissolve: Tightly cap the vial and vortex for 1-2 minutes until the solid is fully dissolved.

-

Apply Energy (if needed): If the solid persists, place the vial in a water bath sonicator for 5-10 minutes. Gentle warming in a 37°C water bath can also be used.[14][16]

-

Aliquot and Store: Once a clear solution is obtained, create small, single-use aliquots (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: Aqueous Solubility Enhancement by pH Adjustment

This protocol details how to prepare an aqueous solution by leveraging the basic nature of the compound.

Materials:

-

High-concentration DMSO stock of the compound (e.g., 10 mM)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, Tris buffer)

-

Dilute Hydrochloric Acid (HCl), e.g., 0.1 N or 1 N

-

Calibrated pH meter

Procedure:

-

Determine Target pH: To ensure protonation, the target pH should be at least 1-2 units below the lowest pKa of the compound (pKa₁ ≈ 5.6). A target pH of 4.5 is a safe starting point.

-

Prepare Acidified Buffer: Take a known volume of your desired aqueous buffer. While monitoring with a pH meter, slowly add dilute HCl dropwise until the target pH (e.g., 4.5) is reached and stable.

-

Dilute Compound: Add the required volume of your DMSO stock solution directly into the acidified buffer with vigorous vortexing or stirring.

-

Observe: The compound should remain in solution. If precipitation still occurs, it suggests the intrinsic solubility of the salt form might be low, and a combination of pH adjustment and co-solvents may be necessary.

This systematic approach, grounded in the physicochemical properties of 2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one, will empower you to overcome solubility hurdles and generate high-quality, reliable data.

References

- BenchChem Technical Support Team. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.

- Science Ready. Amides - Organic Chemistry.

- Research Journal of Pharmaceutical Dosage Forms and Technology.

- Guidechem. 2-Methylpiperazine 109-07-9 wiki.

- ChemBK. 2-Methylpiperazine.

- Chemistry Stack Exchange. (2018). Comparing the pKb of piperazine and methylpiperazine.

- Study.com. Amide | Structure, Functional Group Bond & Examples.

- Drug Discovery Online. (2023).

- University of Regina.

- Wikipedia. Amide.

- ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?.

- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

- Briel, T., & Lüdeker, D. (2023).

- WuXi AppTec DMPK. (2024).

- Chemistry Stack Exchange. (2020). Solubility of Amides.

- ResearchGate. The role of the methoxy group in approved drugs | Request PDF.

- Siepe, S., et al. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Journal of Pharmaceutical Sciences, 97(12), 5246-56.

- Taylor & Francis Online. (2025). Methoxy group: a non-lipophilic “scout” for protein pocket finding.

- Patel Kwan Consultancy. (2021). pH Dependent Drug Interactions with Acid Reducing Agents.

- Taylor & Francis. Cosolvent – Knowledge and References.

- SlideShare. pH and Solvent Effect on Drug Solubility.

- ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?.

- Selleckchem.com. Frequently Asked Questions.

- Sigma-Aldrich.

- Wikipedia. Cosolvent.

- YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.

- ResearchGate.

- Benchchem. 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability.

- Benchchem. A Technical Guide to the Physicochemical Properties of Piperazine Salts.

- ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method.

- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chembk.com [chembk.com]

- 4. uregina.ca [uregina.ca]

- 5. Amide - Wikipedia [en.wikipedia.org]

- 6. scienceready.com.au [scienceready.com.au]

- 7. study.com [study.com]

- 8. researchgate.net [researchgate.net]

- 9. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]